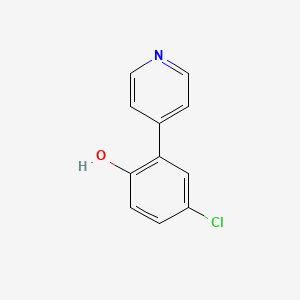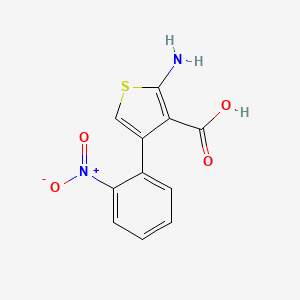
2-Amino-5-(cyclopropylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(cyclopropylmethoxy)benzamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It belongs to the class of benzamide derivatives, which are known for their diverse biological and pharmacological activities. Benzamides are widely used in various fields, including medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-Amino-5-(cyclopropylmethoxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the reduction of 2-nitro-3-methyl benzoic acid, followed by chlorination, esterification, and ammonolysis reactions . This multi-step process is suitable for industrial production due to its high yield and mild reaction conditions.
Chemical Reactions Analysis
2-Amino-5-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: Direct condensation with carboxylic acids and amines can form amide bonds.
Common reagents used in these reactions include Lewis acids, reducing agents like hydrogen or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-(cyclopropylmethoxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to bind to zinc ions in histone deacetylase (HDAC) enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells. The compound’s antioxidant and antibacterial activities are attributed to its ability to scavenge free radicals and inhibit bacterial growth .
Comparison with Similar Compounds
2-Amino-5-(cyclopropylmethoxy)benzamide can be compared with other benzamide derivatives, such as:
2-Amino-5-bromobenzamide: This compound has similar structural features but contains a bromine atom instead of a cyclopropylmethoxy group.
2,3-Dimethoxybenzamide: This derivative has methoxy groups at the 2 and 3 positions, providing different chemical and biological properties.
3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group at the 3 position and a methyl group at the 2 position, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other benzamide derivatives.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-amino-5-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C11H14N2O2/c12-10-4-3-8(5-9(10)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14) |
InChI Key |
QTGQDDFHJRVEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)






![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)



